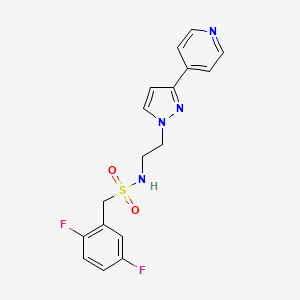

![molecular formula C28H27ClN2OS B2835969 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime CAS No. 692287-20-0](/img/structure/B2835969.png)

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

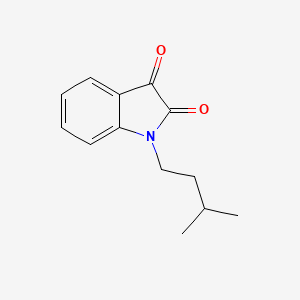

The compound “2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime” is also known as (E)-[(4-tert-butylphenyl)methoxy][(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amine . It has a molecular formula of C28H27ClN2OS and a molecular weight of 475.05. This product is intended for research use only.

Aplicaciones Científicas De Investigación

Chemistry and Reactivity

Research has explored the reactivity and potential applications of quinoline derivatives in various chemical reactions. For instance, quinol esters and sulfonamide have been investigated as precursors to reactive intermediates, although with limited success in generating oxenium ions, which are significant in organic synthesis due to their reactivity (Novak et al., 2007). This study sheds light on the complex pathways and mechanisms involved in the decomposition of these compounds under various conditions.

Catalytic Applications

Phosphine ligands with tert-butylmethylphosphino groups have been synthesized and shown to exhibit excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012). These findings are crucial for the development of new catalysts in the synthesis of chiral pharmaceutical ingredients.

Antimicrobial and Antioxidant Properties

Cyclocondensation reactions involving 2-chloroquinoline-3-carbaldehydes have led to the synthesis of novel thio- and oxazepino[7,6-b]quinolines with demonstrated moderate to good antimicrobial and anti-fungal activities (Hamidi et al., 2015). Additionally, quinoline derivatives have shown significant free radical scavenging properties, suggesting potential antioxidant applications (Subashini et al., 2010).

Synthetic Methodologies

New synthetic approaches have been developed for quinolines and related fused pyridines, indicating the versatility and importance of these compounds in medicinal chemistry and material science. The synthesis of 2-chloroquinoline-3-carbaldehydes and their transformation into various functionalized derivatives highlight the adaptability of these compounds for diverse chemical syntheses (Meth-Cohn et al., 1981).

Propiedades

IUPAC Name |

(E)-N-[(4-tert-butylphenyl)methoxy]-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN2OS/c1-28(2,3)24-12-8-20(9-13-24)18-32-30-17-23-16-22-6-4-5-7-26(22)31-27(23)33-19-21-10-14-25(29)15-11-21/h4-17H,18-19H2,1-3H3/b30-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABRBZAXGJALRY-OCSSWDANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CO/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2835895.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2835902.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835905.png)

![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2835907.png)

![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2835908.png)

![5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2835909.png)